methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate is an organic compound belonging to the benzothiophene family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzothiophene ring, which imparts unique chemical properties. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic and heterocyclic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzothiophene with trifluoromethyl ketone, followed by esterification with methanol. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(trifluoromethyl)-2-benzothiophene-3-carboxylate
- Methyl 5-(trifluoromethyl)-1-benzofuran-3-carboxylate
- Methyl 5-(trifluoromethyl)-1-indole-3-carboxylate
Uniqueness
Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the benzothiophene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The trifluoromethyl group also imparts enhanced stability and lipophilicity, which are advantageous in various applications .
Properties
CAS No. |
1609047-18-8 |
---|---|
Molecular Formula |
C11H7F3O2S |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.